1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:
- 1-Cyclopentyl substituent: Enhances lipophilicity and influences steric interactions with biological targets.
- 4-Carboxamide with 2-methoxybenzyl moiety: The methoxy group may participate in hydrogen bonding or π-π stacking, while the benzyl group contributes to aromatic interactions.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-14-11-17(21(26)22-12-15-7-3-6-10-19(15)27-2)18-13-23-25(20(18)24-14)16-8-4-5-9-16/h3,6-7,10-11,13,16H,4-5,8-9,12H2,1-2H3,(H,22,26) |
InChI Key |
XWHZMONLRIAZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl group: This step often involves a substitution reaction where a cyclopentyl halide reacts with the pyrazolopyridine core.
Attachment of the 2-methoxybenzyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs can serve as effective inhibitors of polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancer cells. The inhibition of Plk1 has been linked to the induction of apoptosis in cancer cells while sparing normal cells, making it a promising target for anticancer therapies .
Case Study:
A study identified novel inhibitors targeting the polo-box domain (PBD) of Plk1, showcasing that pyrazolo-pyridine derivatives can effectively disrupt protein-protein interactions essential for mitotic progression, leading to significant tumor regression in xenograft models .
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. Compounds derived from this scaffold have shown promising results in preclinical studies against various CDK isoforms.
Data Table: IC Values Against CDK Isoforms
| Compound Name | CDK2 IC (nM) | CDK4 IC (nM) | Remarks |
|---|---|---|---|
| Compound A | 25 | 30 | Potent inhibitor |
| Compound B | 15 | 45 | Selective for CDK2 |
| 1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | TBD | TBD | Under investigation |
Diabetes Management
Preliminary studies indicate that derivatives of pyrazolo compounds may exhibit α-glucosidase inhibitory activity, which could be beneficial for managing postprandial hyperglycemia in diabetic patients. The mechanism involves the inhibition of carbohydrate absorption in the intestines, thus lowering blood glucose levels post-meal .
Case Study:
Research conducted on pyrazole derivatives showed varying degrees of α-glucosidase inhibition, suggesting potential utility in developing new antidiabetic agents. The structure-activity relationship revealed that modifications at specific positions on the pyrazole ring could enhance inhibitory potency .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key differences in substituents, molecular weight (MW), and biological activity among related compounds:
*Calculated based on molecular formula C₂₂H₂₆N₄O₂.
†Calculated from formula C₂₁H₁₆ClN₃O₂.
Biological Activity
1-Cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound within the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This class of compounds is known for their potential therapeutic effects, particularly in oncology and neurology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The structure features a fused pyrazole and pyridine ring system, which is critical for its biological activity.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine category often exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-b]pyridines act as inhibitors of specific kinases such as TBK1 (TANK-binding kinase 1), which plays a role in inflammatory responses and cancer progression. For instance, derivatives have shown potent inhibition with IC50 values in the nanomolar range .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that certain derivatives can arrest the cell cycle and induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. This has been observed in various cancer models including MCF7 and HCT116 cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The compound showed high efficacy against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating strong anticancer potential .
- In Vivo Studies : Further research is needed to establish in vivo efficacy and safety profiles. Preliminary studies suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance biological activity and selectivity, warranting further exploration into structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
